molecular formula C11H11NO3 B8319492 4-Isopropoxycarbonylphenyl isocyanate

4-Isopropoxycarbonylphenyl isocyanate

Cat. No. B8319492
M. Wt: 205.21 g/mol
InChI Key: ZFZPHBIUSCXBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04439440

Procedure details

A solution of 125.3 g of 4-isopropoxycarbonylaniline in 160 ml of dioxane was added dropwise within 30 minutes at 0°-10° C. to a solution of 100 ml of phosgene in 300 ml of dioxane while stirring. The reaction mixture was then stirred at 20° C. for 30 minutes and then heated to boiling; the solvent was distilled off and the residue was distilled under reduced pressure. The desired 4-isopropoxycarbonylphenyl isocyanate was obtained in a yield of 136.8 g; boiling point 87°-88° C./0.2 mm.
Quantity
125.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)=[O:6])([CH3:3])[CH3:2].[C:14](Cl)(Cl)=[O:15]>O1CCOCC1>[CH:1]([O:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([N:11]=[C:14]=[O:15])=[CH:12][CH:13]=1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
125.3 g
Type
reactant
Smiles
C(C)(C)OC(=O)C1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 20° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to boiling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(=O)C1=CC=C(C=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.